molecular formula C17H10F3N5OS B13369891 N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide

N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide

Cat. No.: B13369891
M. Wt: 389.4 g/mol
InChI Key: ZJASQECAZYUUSO-UHFFFAOYSA-N
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Description

N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolo-thiadiazole ring system, which is further connected to a phenylbenzamide moiety. The unique structure of this compound makes it of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

The synthesis of N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide typically involves multi-step synthetic routes. One common method includes the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate under metal-free conditions . This multi-component reaction is efficient and scalable, providing moderate to good yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazolo-thiadiazole ring or the phenylbenzamide moiety are replaced with other groups.

    Cycloaddition: The triazolo-thiadiazole ring system can participate in cycloaddition reactions, forming fused ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The presence of the trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C17H10F3N5OS

Molecular Weight

389.4 g/mol

IUPAC Name

N-[3-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]benzamide

InChI

InChI=1S/C17H10F3N5OS/c18-17(19,20)15-22-23-16-25(15)24-14(27-16)11-7-4-8-12(9-11)21-13(26)10-5-2-1-3-6-10/h1-9H,(H,21,26)

InChI Key

ZJASQECAZYUUSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C(F)(F)F

Origin of Product

United States

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